molecular formula C24H27N3O3 B2701931 4-[4-(benzyloxy)phenyl]-6-(3-methylbutyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 930541-75-6

4-[4-(benzyloxy)phenyl]-6-(3-methylbutyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No. B2701931
M. Wt: 405.498
InChI Key: DCCIRAMOUYSNNF-UHFFFAOYSA-N
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Description

The compound “4-[4-(benzyloxy)phenyl]-6-(3-methylbutyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione” is a complex organic molecule. It contains a pyrrolo[3,4-d]pyrimidine core, which is a bicyclic structure consisting of a pyrrole ring fused with a pyrimidine ring. The molecule also contains a benzyloxyphenyl group and a 3-methylbutyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrrolo[3,4-d]pyrimidine core, and the attachment of the benzyloxyphenyl and 3-methylbutyl groups. The exact synthetic route would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the bicyclic pyrrolo[3,4-d]pyrimidine core, along with the attached benzyloxyphenyl and 3-methylbutyl groups. The benzyloxyphenyl group would likely contribute to the compound’s aromaticity, while the 3-methylbutyl group could influence its lipophilicity .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present in the molecule. For instance, the pyrrolo[3,4-d]pyrimidine core might undergo reactions typical of heterocyclic compounds, such as electrophilic substitution. The benzyloxy group could potentially undergo reactions such as cleavage under acidic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by the functional groups present in the molecule. For instance, the presence of the benzyloxyphenyl group could enhance the compound’s solubility in organic solvents .

Scientific Research Applications

Nonlinear Optical (NLO) Properties and Electronic Structures

Pyrimidine derivatives, such as thiopyrimidine compounds, have been studied for their nonlinear optical (NLO) properties and electronic structures. These studies involve density functional theory (DFT) calculations to understand their potential applications in optoelectronics and high-tech applications. For example, Hussain et al. (2020) analyzed the structural parameters, electronic properties, and NLO characteristics of thiopyrimidine derivatives, revealing significant NLO character and potential for optoelectronic applications (Hussain et al., 2020).

Antiproliferative and Antimicrobial Activities

Some pyrimidine derivatives have been synthesized and evaluated for their antiproliferative effect against tumor cell lines, including their potential mechanisms of action that could predict anticancer and antimetastatic properties. For instance, Gazivoda Kraljević et al. (2014) synthesized novel N-alkylated pyrimidine derivatives and evaluated their antiproliferative effects, highlighting the significant potential of specific compounds in cancer treatment (Gazivoda Kraljević et al., 2014).

Antioxidant and Radioprotective Activities

Pyrimidine derivatives have also been explored for their antioxidant and radioprotective activities. For example, Mohan et al. (2014) synthesized a novel pyrimidine derivative and assessed its in vitro antioxidant activity and in vivo radioprotection property in Drosophila melanogaster, showing potential for reducing oxidative stress caused by ionizing radiation (Mohan et al., 2014).

Anti-inflammatory Effects

Research on pyrimidine derivatives extends to their anti-inflammatory effects. Chien et al. (2008) isolated new compounds from the fruiting bodies of Antrodia camphorata, demonstrating significant anti-inflammatory effects on macrophage-mediated responses, highlighting the therapeutic potential of these compounds in treating inflammatory conditions (Chien et al., 2008).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could include further studies to elucidate its properties, potential uses, and mechanisms of action. This could involve in-depth studies using techniques such as NMR spectroscopy, X-ray crystallography, and computational chemistry .

properties

IUPAC Name

6-(3-methylbutyl)-4-(4-phenylmethoxyphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3/c1-16(2)12-13-27-14-20-21(23(27)28)22(26-24(29)25-20)18-8-10-19(11-9-18)30-15-17-6-4-3-5-7-17/h3-11,16,22H,12-15H2,1-2H3,(H2,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCCIRAMOUYSNNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(benzyloxy)phenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

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